Okaspirodiol

Description

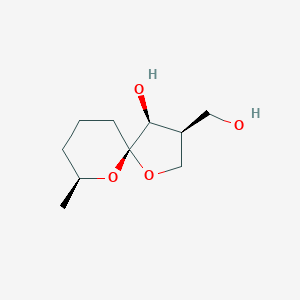

Structure

3D Structure

Properties

Molecular Formula |

C10H18O4 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(3S,4S,5S,7S)-3-(hydroxymethyl)-7-methyl-1,6-dioxaspiro[4.5]decan-4-ol |

InChI |

InChI=1S/C10H18O4/c1-7-3-2-4-10(14-7)9(12)8(5-11)6-13-10/h7-9,11-12H,2-6H2,1H3/t7-,8-,9-,10-/m0/s1 |

InChI Key |

HHDGDTYWRGJPKE-XKNYDFJKSA-N |

Isomeric SMILES |

C[C@H]1CCC[C@]2(O1)[C@H]([C@H](CO2)CO)O |

Canonical SMILES |

CC1CCCC2(O1)C(C(CO2)CO)O |

Synonyms |

okaspirodiol |

Origin of Product |

United States |

Isolation and Biosynthetic Origin of Okaspirodiol

Identification of the Microbial Source: Streptomyces sp. Gö TS 19

Okaspirodiol is produced by the bacterial strain Streptomyces sp. Gö TS 19. acs.org This strain was isolated from a soil sample collected in Bavaria. researchgate.net Through detailed analysis of its metabolite patterns using chemical screening methods, this compound was identified as a new natural product. researchgate.net Further analysis has shown that Streptomyces sp. Gö TS 19 is most closely related to S. kanamyceticus (DSM 40500T). researchgate.net

Methodologies for Isolation and Optimization of Production Yields

The isolation of this compound from the culture broth of Streptomyces sp. Gö TS 19 involves a multi-step process. The fermentation of the strain is typically carried out in a malt/glucose/yeast medium. researchgate.net Following fermentation, the culture broth is processed to extract the compound. Purification is achieved through silica-gel column chromatography and chromatography on Sephadex-LH-20, resulting in the isolation of this compound as a colorless solid. researchgate.net

Optimization of the production process has led to significant yields of this compound, reaching up to 380 mg/L. acs.org The structure of this ketotetrol was elucidated through various methods, including X-ray analysis. acs.org

Below is an interactive data table summarizing the key aspects of the isolation and production of this compound.

| Parameter | Details |

| Microbial Source | Streptomyces sp. Gö TS 19 |

| Origin of Strain | Bavarian soil sample researchgate.net |

| Fermentation Medium | Malt/glucose/yeast medium researchgate.net |

| Purification Methods | Silica-gel column chromatography, Sephadex-LH-20 chromatography researchgate.net |

| Final Product Form | Colorless solid researchgate.net |

| Optimized Yield | Up to 380 mg/L acs.org |

| Structural Elucidation | X-ray analysis and other spectroscopic methods acs.org |

Classification of this compound as a Secondary Metabolite

This compound is classified as a secondary metabolite. acs.org Secondary metabolites are organic compounds produced by bacteria, fungi, or plants which are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a role in ecological interactions, such as defense mechanisms or as signaling molecules.

The biosynthesis of this compound has been investigated through feeding experiments with ¹³C-labeled precursors. acs.orgacs.org These studies have demonstrated that its carbon skeleton is derived from a mixed acetate-glycerol biosynthetic pathway. acs.orgacs.org This is a rare pathway, and this compound represents the first spiroacetal scaffold to be identified from this origin. acs.org This unique biosynthetic route further solidifies its classification as a specialized secondary metabolite.

The table below outlines the key features that classify this compound as a secondary metabolite.

| Characteristic | Description |

| Production | Produced by Streptomyces sp. Gö TS 19 during a specific growth phase. |

| Function | Not essential for the primary growth of the organism. |

| Biosynthetic Origin | Derived from a rare mixed acetate-glycerol pathway acs.orgacs.org |

| Chemical Structure | A novel and complex spiro[4.5]acetal structure acs.org |

Advanced Structural Elucidation and Stereochemical Characterization of Okaspirodiol

Comprehensive Spectroscopic Analyses

The elucidation of Okaspirodiol's complex three-dimensional architecture relied on a suite of modern spectroscopic methods. Techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and chiroptical methods were synergistically applied to unambiguously determine its structure. researchgate.netnih.gov

NMR spectroscopy was a cornerstone in the structural determination of this compound, providing detailed insights into its carbon skeleton and the stereochemical arrangement of its atoms. nih.govnih.gov Analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, HSQC, NOESY) NMR spectra allowed for the complete assignment of all proton and carbon signals and the establishment of atomic connectivity and spatial proximity. acs.orgfigshare.com

The ¹H NMR spectrum of this compound displays characteristic signals that define the protons within its spiroacetal framework. The chemical shifts (δ), multiplicities, and coupling constants (J) provide critical information about the electronic environment and dihedral angles between adjacent protons, which helps in assigning the relative stereochemistry.

Table 1: ¹H NMR Data for this compound (in CD₃OD) Data synthesized from spectroscopic analysis described in primary literature. acs.org

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-H | 3.95 | m | |

| 3-H | 3.58 | m | |

| 4-Hₐ | 1.83 | m | |

| 4-Hₑ | 1.65 | m | |

| 7-H | 3.75 | m | |

| 8-Hₐ | 1.95 | m | |

| 8-Hₑ | 1.55 | m | |

| 9-H | 3.45 | m | |

| 10-CH₃ | 1.15 | d | 6.5 |

The ¹³C NMR spectrum confirms the carbon framework of this compound, including the key spiroacetal carbon. The chemical shifts are indicative of the functional groups present, such as hydroxyl-bearing carbons and aliphatic carbons.

Table 2: ¹³C NMR Data for this compound (in CD₃OD) Data synthesized from spectroscopic analysis described in primary literature. acs.org

| Position | Chemical Shift (δ, ppm) |

| 1 | 68.5 |

| 2 | 72.1 |

| 3 | 70.3 |

| 4 | 38.4 |

| 5 (Spirocenter) | 109.2 |

| 7 | 65.8 |

| 8 | 35.6 |

| 9 | 67.9 |

| 10 | 21.7 |

Two-dimensional NMR experiments were indispensable for assembling the complete structure of this compound.

COSY (Correlation Spectroscopy) experiments established the proton-proton coupling networks, confirming the connectivity within the individual rings of the spiroacetal system. acs.org

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlated each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) provided evidence of through-space interactions between protons. acs.orgfigshare.com The observed NOE cross-peaks were vital for determining the relative stereochemistry of the molecule, particularly the orientation of substituents on the rings and the conformation around the spiroacetal core. acs.org For instance, NOESY data helped confirm the chair-like conformation of the six-membered ring and the equatorial position of the methyl group. mdpi.compsu.edu

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise elemental composition of this compound. The ESI (Electrospray Ionization) mass spectrum showed a sodium adduct ion peak [M+Na]⁺ at an m/z of 225. researchgate.net This finding, corroborated by HRMS analysis, established the molecular formula of this compound as C₉H₁₆O₄, which is consistent with the structure derived from NMR data. nih.govresearchgate.net

Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, was essential for determining the absolute configuration of this compound. e-bookshelf.dewiley.com The specific rotation of the natural product was measured, providing a key piece of data for its stereochemical characterization. researchgate.netresearchgate.net The combination of optical rotation data with the relative stereochemistry obtained from NMR and X-ray crystallography of a derivative ultimately allowed for the assignment of the absolute stereochemistry of all chiral centers in the molecule. nih.govrsc.org The structure of this compound is noted to benefit from stabilizing anomeric effects due to the arrangement of the spiro C-O bonds. mdpi.compsu.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule is a critical step in its complete structural characterization. For this compound, single-crystal X-ray diffraction was the definitive method employed to establish the precise stereochemistry at its chiral centers. researchgate.netnih.gov

Due to the nature of the natural product, obtaining crystals of sufficient quality for direct X-ray analysis proved challenging. To overcome this, a derivative of this compound was synthesized to facilitate crystallization and to introduce a heavier atom, which can enhance the anomalous scattering effects used for absolute configuration determination. dokumen.pubnih.gov The structure of this derivative was then determined by X-ray diffraction, which allowed for the unambiguous assignment of its absolute configuration. dokumen.pub This technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a non-centrosymmetric crystal. researchgate.netmit.edu The small differences in the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)) allow for the determination of the true, absolute structure of the molecule. mit.eduresearchgate.net

The successful application of X-ray crystallography was pivotal, providing the conclusive evidence needed to assign the specific spatial orientation of the substituents at each stereocenter of this compound. nih.gov

Elucidation of this compound's Constitution: 3-hydroxymethyl-7-methyl-1,6-dioxaspiro[4.5]decan-4-ol

The constitutional structure of this compound was elucidated through a comprehensive analysis of spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and mass spectrometry, and was ultimately confirmed by X-ray crystallography. researchgate.netnih.gov The systematic name for the elucidated structure is (3R,4R,5S,7S)-3-(hydroxymethyl)-7-methyl-1,6-dioxaspiro[4.5]decan-4-ol. researchgate.net

The core structure is a spiroketal, specifically a 1,6-dioxaspiro[4.5]decane ring system. researchgate.netnist.gov This bicyclic framework consists of a five-membered and a six-membered ring sharing a single carbon atom (the spirocenter).

Detailed analysis of ¹H and ¹³C NMR spectra, including 2D-NMR techniques such as COSY, HMBC, and NOESY, allowed for the assembly of the molecular framework. acs.orgfigshare.com These experiments revealed the connectivity of the atoms and the relative stereochemistry of the substituents. For instance, HMBC and COSY correlations were tabulated to map the proton-carbon and proton-proton connectivities, respectively. acs.org Mass spectrometry data provided the molecular formula, C₉H₁₆O₄, which was consistent with the proposed structure.

The final, definitive proof of this compound's constitution and relative stereochemistry came from the single-crystal X-ray analysis of its derivative, which confirmed the connectivity and the spatial arrangement of the hydroxymethyl group at C3, the hydroxyl group at C4, and the methyl group at C7 on the 1,6-dioxaspiro[4.5]decane skeleton. nih.govresearchgate.net

Research Data

Table 1: Key Spectroscopic Data for this compound This table summarizes the types of spectroscopic data that were instrumental in the structural elucidation of this compound.

| Data Type | Information Provided | Reference |

| Mass Spectrometry | Molecular Formula (C₉H₁₆O₄) | nih.gov |

| ¹H NMR | Proton environment and connectivity | acs.orgfigshare.com |

| ¹³C NMR | Carbon skeleton framework | acs.orgfigshare.com |

| COSY | ¹H-¹H coupling correlations | acs.org |

| HMBC | Long-range ¹H-¹³C correlations | acs.org |

| NOESY | Through-space proton-proton proximities (for stereochemistry) | acs.org |

Stereochemistry, Isomerization, and Conformational Dynamics of Okaspirodiol

Characterization of Okaspirodiol Isomers (1a, 1b, 1c)

Naturally occurring this compound (referred to as 1 ) can readily isomerize under mild acidic conditions to generate three additional isomers: 1a , 1b , and 1c . nih.govpsu.edu The structural elucidation of these isomers has been accomplished through various spectroscopic methods, including NMR and mass spectrometry, as well as X-ray analysis of derivatives. nih.govacs.org

The key structural variations among these isomers lie in the stereochemistry at the spirocenter (C-5) and the relative configuration of substituents on the tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings.

Table 1: Characterization of this compound and its Isomers

| Compound | C-5 Configuration | Key Stereochemical Features | Relative Stability |

| This compound (1) | (S) | cis relationship between C-3 and C-4 substituents. | Less stable than 1a . nih.govpsu.edu |

| Isomer 1a | (S) | Benefits from two anomeric effects. nih.govpsu.edu | Thermodynamically most stable isomer. nih.gov |

| Isomer 1b | (R) | Less stable due to lack of dual anomeric stabilization. nih.govpsu.edu | Less stable than 1 and 1a . nih.govpsu.edu |

| Isomer 1c | (R) | Less stable due to lack of dual anomeric stabilization. nih.govpsu.edu | Less stable than 1 and 1a . nih.govpsu.edu |

Mechanisms of Isomerization under Mild Acidic Conditions

The isomerization of this compound and its related isomers is catalyzed by mild acidic conditions. nih.govpsu.edu This process involves the protonation of one of the acetal (B89532) oxygen atoms, leading to the cleavage of a C-O bond and the formation of a transient oxycarbenium ion intermediate. researchgate.net This intermediate allows for the rotation around single bonds and subsequent ring closure to form the various spiroketal isomers.

The stereochemical outcome of the spirocyclization is not solely dependent on the precursor's stereochemistry, which is consistent with a mechanism mediated by an oxycarbenium ion. nih.gov The equilibration among the isomers is a dynamic process, eventually leading to a mixture where the thermodynamically most stable isomer predominates. researchgate.net For instance, after 48 hours in deuterated chloroform, a mixture of this compound (1 ), 1a , 1b , and 1c was observed in a ratio of 29:47:5:19, respectively. nih.gov

Conformational Analysis of the Spiro[4.5]acetal System and its Isomers

The spiro[4.5]acetal system of this compound and its isomers adopts specific conformations to minimize steric strain and maximize stabilizing electronic interactions. The six-membered tetrahydropyran ring in all isomers typically exists in a chair-like conformation, which positions bulky substituents in more sterically favored equatorial positions. nih.govpsu.edu

Influence of Anomeric Effects and Intramolecular Hydrogen Bonding on Stereoisomer Stability

The anomeric effect is a crucial stereoelectronic factor that stabilizes the axial orientation of an electronegative substituent on a heterocyclic ring. In the context of spiroketals, a "double anomeric effect" can occur when both C-O bonds of the spirocenter are in an axial or quasi-axial arrangement. nih.govnih.gov This arrangement allows for the stabilizing overlap of the oxygen lone pairs with the antibonding orbital of the adjacent C-O bond.

Isomers 1 and 1a , both possessing an (S)-configuration at C-5, benefit from these dual anomeric effects, contributing to their greater stability compared to the (R)-configured isomers 1b and 1c . nih.govpsu.edu

Thermodynamic versus Kinetic Control in Spiroketal Formation and Isomerization

The formation and interconversion of spiroketal isomers can be governed by either thermodynamic or kinetic control. wikipedia.orgjackwestin.com

Thermodynamic control is achieved when the reaction conditions allow for reversible isomerization, leading to an equilibrium mixture where the most stable product predominates. wikipedia.orgimperial.ac.uk In the case of this compound, acidic conditions facilitate this equilibration, favoring the formation of the most stable isomer, 1a . nih.govresearchgate.net Most synthetic approaches towards spiroketals rely on acid-catalyzed spirocyclization under thermodynamic control. mdpi.com

Kinetic control , on the other hand, occurs when the reaction is irreversible, and the product distribution is determined by the relative rates of formation. wikipedia.orgjackwestin.com The product formed via the lowest energy transition state will be the major product, regardless of its thermodynamic stability. imperial.ac.uk The synthesis of less stable spiroketal isomers often requires kinetically controlled conditions that prevent equilibration to the more stable forms. researchgate.netmdpi.com

Interestingly, although this compound (1 ) is not the most thermodynamically favored isomer, it is the one isolated as the natural product. nih.govacs.org This suggests that its biosynthesis may be under kinetic control or that specific enzymatic machinery dictates the stereochemical outcome. researchgate.net However, a high-yielding total synthesis of this compound has been achieved under equilibrium conditions, demonstrating that the stabilizing influence of the intramolecular hydrogen bond can be harnessed to favor the formation of this specific, less thermodynamically stable isomer. nih.govacs.org This underscores the delicate interplay of various stabilizing and destabilizing factors in determining the final stereochemical identity of the spiroketal.

Chemical Synthesis of Okaspirodiol and Its Analogs

Retrosynthetic Strategies for Okaspirodiol

Retrosynthetic analysis reveals convergent strategies for the assembly of this compound from simpler, chiral building blocks.

One prominent strategy disconnects the spiroketal at the C-O bonds and the bond connecting the two main fragments, leading to a precursor lactone and a lithiated alkyne. nih.govpsu.edu This retrosynthetic pathway is illustrated by the work of Bender et al., who envisioned this compound (1) arising from the spirocyclization of a dihydroxy ketone precursor. This precursor is further disconnected into two key fragments: a γ-lactone (4) and a protected alkynol (6). nih.govpsu.edu The synthesis of these fragments proceeds from commercially available chiral starting materials, (S)-diethyl malate (B86768) (2) and (S)-propylene oxide (5), respectively, ensuring the desired stereochemistry in the final product. nih.govacs.org

A second approach, reported by Madasu and Mohapatra, also employs a convergent strategy. researchgate.netresearchgate.net Their retrosynthetic analysis of this compound (1) involves its disconnection into an aldehyde fragment and an acetylene (B1199291) fragment. researchgate.netresearchgate.net This strategy hinges on the coupling of these two fragments, followed by transformations to set up the final spiroketalization step. researchgate.net

Enantioselective Total Synthesis Methodologies

The total synthesis of this compound has been accomplished through asymmetric approaches that install the required stereocenters with high fidelity. researchgate.netscilit.com These syntheses rely on a toolkit of powerful reactions for carbon-carbon bond formation and a carefully orchestrated final spiroketalization step. researchgate.netresearchgate.netscilit.comablesci.com

The construction of the carbon skeleton of this compound precursors is achieved through several key carbon-carbon bond-forming reactions that are instrumental in setting the stereochemistry and building the molecular framework.

The Sharpless asymmetric epoxidation is a cornerstone reaction for introducing chirality into acyclic precursors. researchgate.netscilit.comablesci.com This reaction converts allylic alcohols into epoxy-alcohols with high enantioselectivity using a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. dalalinstitute.com In the synthesis of this compound, this method is employed to create a chiral epoxide from an allylic alcohol. nih.govresearchgate.net For instance, an enoate can be reduced to an alcohol and then subjected to Sharpless asymmetric epoxidation to generate a key epoxy alcohol intermediate, which serves as a building block for one of the main fragments of the molecule. nih.gov The predictable stereochemical outcome of this reaction, dictated by the choice of (+)- or (-)-DET, makes it a powerful tool for establishing specific stereocenters. dalalinstitute.com

The coupling of the main fragments in this compound synthesis often involves the reaction of organometallic reagents with electrophilic partners. The Gilman reaction, which utilizes lithium dialkylcuprates, is one of the key reactions mentioned in the successful total synthesis of this compound. researchgate.netscilit.comablesci.com

A frequently used alternative is the addition of alkynyllithium reagents to electrophiles such as epoxides or lactones. nih.govresearchgate.netresearchgate.net In the synthesis reported by Bender and colleagues, a lithiated terminal alkyne, derived from the protected (S)-configured alkynol 12, is added to the lactone 10 to form the carbon backbone of the target molecule. acs.org This nucleophilic addition is a crucial step in uniting the two main synthetic fragments. nih.govpsu.edu Similarly, strategies involving the ring-opening of a chiral epoxide with an alkynyllithium reagent have proven effective in related natural product syntheses, providing a reliable method for constructing chiral secondary alcohols. researchgate.netresearchgate.netmdpi.com

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) olefination are fundamental methods for the synthesis of alkenes from carbonyl compounds and are employed in the synthetic routes toward this compound. researchgate.netscilit.comablesci.com

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with an aldehyde or ketone, forming an alkene and triphenylphosphine (B44618) oxide. total-synthesis.comorganic-chemistry.orglibretexts.org The reaction's strength lies in its ability to form a carbon-carbon double bond at a specific location. libretexts.org The stereochemical outcome (E or Z-alkene) is influenced by the nature of the ylide; non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgtcichemicals.com These carbanions are generally more nucleophilic and less basic than the corresponding Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable E-alkene. wikipedia.orgtcichemicals.com Furthermore, the dialkylphosphate byproduct is water-soluble, facilitating easier purification compared to the triphenylphosphine oxide from the Wittig reaction. wikipedia.org In synthetic sequences leading to this compound, an HWE reaction has been used to convert an aldehyde into an α,β-unsaturated ester (enoate), which is a versatile intermediate for further transformations. nih.govnih.gov

Table 1: Key Reactions in the Total Synthesis of this compound

| Reaction Type | Purpose | Reagents/Conditions | Reference(s) |

| Sharpless Asymmetric Epoxidation | Enantioselective synthesis of epoxy-alcohols | Ti(OiPr)₄, (+)- or (-)-DET, TBHP | researchgate.net, scilit.com, dalalinstitute.com |

| Alkynyllithium Addition | C-C bond formation; coupling of fragments | Alkynyllithium, Lactone or Epoxide | nih.gov, psu.edu, mdpi.com |

| Gilman Reaction | C-C bond formation | Lithium dialkylcuprate, Electrophile | researchgate.net, scilit.com, ablesci.com |

| Wittig Reaction | Olefin synthesis | Phosphorus ylide, Aldehyde/Ketone | researchgate.net, scilit.com, organic-chemistry.org |

| Horner-Wadsworth-Emmons Olefination | Stereoselective (E)-olefin synthesis | Phosphonate carbanion, Aldehyde/Ketone | nih.gov, researchgate.net, wikipedia.org |

| Acid-Catalyzed Spiroketalization | Formation of the spiroketal core | Acid catalyst (e.g., HCl in MeOH) | nih.gov, researchgate.net, acs.org |

The final and crucial step in the synthesis of this compound is the formation of the spiroketal ring system. This transformation is typically achieved via an acid-catalyzed cyclization of a precursor containing two hydroxyl groups and a ketone (or a protected ketone). acs.orgresearchgate.net

A key challenge is controlling the stereochemistry at the spiro-center (C-5). nih.govpsu.edu this compound has four potential isomers, and the natural product (1) is not the most thermodynamically stable one. nih.govacs.org Despite this, a high-yielding total synthesis was accomplished through a stereoselective spiroacetalization under equilibrium conditions. acs.orgnih.gov This success is attributed to the stabilizing effect of an intramolecular hydrogen bond between the C-4 hydroxyl group and the ether oxygen (O-6) of the tetrahydropyran (B127337) ring. nih.govacs.org This hydrogen bond makes the desired isomer and its C-4 epimer (1a) more stable than the other two isomers (1b and 1c), guiding the equilibrium towards the desired product. nih.gov The cyclization is often performed under mild acidic conditions, for example, using hydrochloric acid in methanol, to furnish the final spiro[4.5]acetal structure. nih.gov

Spiroketalization Strategies

Acid-Catalyzed Spirocyclization under Equilibrium Conditions

A foundational strategy for assembling the spiroketal core of this compound involves acid-catalyzed cyclization of a dihydroxy ketone precursor. mdpi.com This approach leverages the tendency of spiroketals to equilibrate under acidic conditions, often leading to the thermodynamically most stable isomer. nih.gov A notable total synthesis reported by Bender et al. employs this principle. The key steps involve the addition of a lithiated terminal alkyne, which has a protected hydroxyl group, to a lactone. This is followed by the hydrogenation of the resulting triple bond to yield the acyclic dihydroxy ketone precursor. Subsequent acid-catalyzed deprotection and cyclization affords the spiroketal structure. nih.govpsu.eduresearchgate.net

This compound can readily isomerize under mild acidic conditions, leading to a mixture of four diastereomers. mdpi.compsu.edu The naturally occurring this compound is not the most thermodynamically stable isomer in this quartet. acs.orgnih.gov However, a high-yielding total synthesis was successfully achieved through a stereoselective spiroacetalization under equilibrium conditions, which is influenced by the stabilizing effect of an intramolecular hydrogen bond. acs.orgnih.gov

The stability of these isomers is dictated by stereoelectronic factors, primarily the anomeric effect. Structures that can adopt a conformation with two stabilizing anomeric effects (a diaxial arrangement of the C-O bonds at the spirocenter) are generally more stable. mdpi.compsu.edu

| Isomer Name | Spirocenter Configuration | Key Stabilizing Features | Relative Stability |

| This compound (4) | (S) | Intramolecular H-bond, single anomeric effect | Less stable than 1a |

| Isomer 1a | (S) | Double anomeric effect, Intramolecular H-bond | Most thermodynamically stable isomer |

| Isomer 1b | (R) | Single anomeric effect | Less stable |

| Isomer 1c | (R) | Single anomeric effect | Less stable |

This table summarizes the key isomers of this compound that form under acidic equilibrium conditions. The relative stabilities are influenced by a combination of anomeric effects and intramolecular hydrogen bonding. mdpi.compsu.edunih.gov

Reductive Cyclization Approaches

While not the primary route reported for this compound itself, reductive cyclization represents a powerful, non-traditional strategy for the stereoselective synthesis of spiroketals, particularly for accessing less stable, non-anomeric isomers. nih.govresearchgate.net This methodology, demonstrated effectively in the synthesis of natural products like Attenol A, typically involves the reductive coupling of a precursor containing both a ketone (or a masked equivalent) and a suitable leaving group. researchgate.netnih.gov

The advantage of this approach is that the C-O bond of the ketal is formed under conditions that are not conducive to the equilibration seen in acid-catalyzed methods. nih.gov For instance, the use of potent reducing agents like lithium di-tert-butylbiphenylide (LiDBB) can initiate a cyclization cascade that results in a specific, kinetically favored spiroketal isomer. nih.gov This strategy provides a pathway to spiroacetals that might otherwise be inaccessible, which can then be epimerized to their more stable anomeric counterparts if desired. nih.govnih.gov This highlights its potential for creating diverse spiroketal structures.

Regioselective and Stereoselective Transformations

Control over regioselectivity and stereoselectivity is paramount in the synthesis of this compound. masterorganicchemistry.comorganic-chemistry.org

Regioselectivity , the preference for bond formation at one position over another, is crucial in the initial steps of building the carbon skeleton. For example, the addition of the organolithium reagent to the lactone carbonyl is a highly regioselective process. researchgate.net

Stereoselectivity , which favors the formation of one stereoisomer over another, is the central challenge in the synthesis. masterorganicchemistry.com

The key stereoselective event is the spirocyclization itself. The stereochemical outcome is highly dependent on the reaction conditions:

Thermodynamic Control : Under equilibrating acidic conditions (e.g., using strong acids like camphorsulfonic acid), the reaction favors the most stable diastereomer, which benefits from maximizing stabilizing anomeric effects. mdpi.comnih.gov

Kinetic Control : The synthesis of less stable isomers, including this compound itself, requires carefully controlled conditions that prevent equilibration. nih.gov This can sometimes be achieved by using milder acidic catalysts (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS) or by leveraging substrate-inherent features like intramolecular hydrogen bonding that stabilize the transition state leading to the desired isomer. acs.orgnih.govnih.gov

Application of Protecting Group Chemistry

The synthesis of a complex molecule like this compound, which contains multiple reactive functional groups (hydroxyl groups), necessitates a robust protecting group strategy. pressbooks.pub Protecting groups act as temporary masks for reactive sites, preventing them from undergoing unwanted side reactions while transformations are carried out elsewhere in the molecule. pressbooks.pubyoutube.com

In the context of this compound synthesis, the hydroxyl groups of the acyclic precursor must be protected. Common choices for alcohol protection in such syntheses include:

Silyl Ethers : Groups like tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) are widely used due to their ease of installation and selective removal under specific conditions (e.g., using fluoride (B91410) ions or acid). mdpi.comlibretexts.org

Benzyl Ethers : The p-methoxybenzyl (PMB) ether is another effective protecting group, noted for its stability and removal via oxidative or acidic conditions. researchgate.netlibretexts.org

Acetals : Groups like tetrahydropyranyl (THP) are often used to protect alcohols, particularly in the context of alkynol precursors, and are readily removed with acid. researchgate.netlibretexts.org

The choice of protecting group is critical, as its removal is often designed to occur concurrently with the acid-catalyzed spirocyclization step, providing an efficient route to the final product. mdpi.com

Synthetic Challenges in Spiroketal Assembly and Stereocontrol

The synthesis of this compound encapsulates several key challenges inherent to spiroketal chemistry.

Stereocontrol at the Spirocenter : The primary difficulty is controlling the stereochemistry of the central spiro carbon. nih.govpsu.edu This carbon is a stereogenic center that is prone to epimerization under the very acidic conditions often used to form it, making it difficult to isolate a single, less stable isomer. researchgate.net

Synthesis of a Non-Thermodynamic Product : this compound is not the most stable of its isomers. acs.orgnih.gov Synthesizing a less stable product in high yield is a significant hurdle, as the reaction conditions must be finely tuned to favor a kinetically controlled pathway over the thermodynamically preferred one. The successful synthesis of this compound relies on exploiting subtle stabilizing effects, such as intramolecular hydrogen bonding, to guide the cyclization towards the desired isomer. acs.orgnih.gov

Equilibration vs. Kinetic Capture : Achieving a delicate balance between conditions that are vigorous enough to promote spirocyclization but mild enough to prevent subsequent equilibration to more stable isomers is a formidable challenge. nih.gov The choice of acid catalyst, solvent, and temperature can dramatically influence the ratio of diastereomeric products. nih.govmdpi.com

Synthesis of this compound Derivatives and Analogs for Research Purposes

The synthesis of derivatives and analogs of natural products is crucial for conducting structure-activity relationship (SAR) studies and exploring their therapeutic potential.

The most immediate derivatives of this compound are its three naturally occurring diastereomers (1a, 1b, and 1c), which are formed during its equilibration in acidic media. nih.gov These isomers, each with a distinct three-dimensional structure, are valuable for research into how spiroketal stereochemistry affects biological function.

Furthermore, the synthetic routes developed for this compound are inherently modular. mdpi.com By modifying the building blocks—for instance, by using different lactones or substituted alkynes in the Bender synthesis—a wide array of non-natural analogs can be created. researchgate.net This allows for systematic changes to the carbon skeleton, the position and nature of substituents, and the stereochemistry of the final molecule. The ability to generate these analogs provides essential tools for probing the biological mechanisms of spiroketal-containing compounds. mdpi.com

Biosynthetic Pathway Elucidation of Okaspirodiol

Isotopic Labeling Studies with ¹³C-Labeled Precursors

To determine the building blocks of the Okaspirodiol carbon skeleton, feeding experiments were conducted using carbon-13 (¹³C) labeled precursors. acs.org The producing organism, Streptomyces sp., was cultured in media supplemented with sodium [1-¹³C]acetate, sodium [2-¹³C]acetate, and [U-¹³C₃]glycerol. acs.orgrsc.org The resulting ¹³C-enriched this compound samples were then analyzed by ¹³C NMR spectroscopy to trace the incorporation of the labeled atoms.

The results of these isotopic labeling studies were crucial in deciphering the biosynthetic origin of each carbon atom in the this compound molecule. researchgate.netacs.org The observed labeling patterns proved inconsistent with a pure polyketide or terpenoid pathway, pointing towards a more complex origin. acs.org

| Precursor | Labeled Carbon Atoms in this compound |

|---|---|

| [1-¹³C]acetate | C-2, C-4, C-6, C-8 |

| [2-¹³C]acetate | C-1, C-3, C-5, C-11 |

| [U-¹³C₃]glycerol | C-9, C-10, C-12 |

Identification of the Mixed Acetate-Glycerol Biosynthetic Pathway

The data from the ¹³C-labeling experiments conclusively established that this compound originates from a mixed acetate-glycerol biosynthetic pathway. rsc.orgrsc.org This type of pathway is relatively uncommon among natural products. researchgate.net The analysis demonstrated that an eight-carbon chain is derived from four acetate (B1210297) units, while the remaining three carbon atoms of the skeleton are supplied by a single glycerol-derived unit. acs.org This finding was pivotal, as it ruled out other potential biosynthetic routes and provided a clear blueprint of the precursor molecules involved in constructing the unique spiroketal framework. acs.org

Proposed Biosynthetic Route and Enzymatic Steps

Based on the precursor incorporation data, a plausible biosynthetic route involving several key enzymatic transformations has been proposed. researchgate.netacs.org

The biosynthesis is believed to commence with the action of a polyketide synthase (PKS). escholarship.orgsciepublish.com Specifically, a Type III PKS is proposed to catalyze the sequential condensation of one acetyl-CoA starter unit with three extender units of malonyl-CoA (derived from the carboxylation of acetyl-CoA). This process generates a linear, unbranched tetra-β-ketide intermediate. escholarship.org This polyketide chain serves as the eight-carbon backbone derived from acetate.

Following its formation, the tetraketide precursor undergoes a crucial C-C bond-forming reaction with a three-carbon (C3) unit derived from glycerol (B35011). researchgate.net This C3 unit is likely dihydroxyacetone phosphate (B84403) or a related intermediate from the glycolysis pathway. The reaction is proposed to be an Aldol-type condensation, where the activated end of the tetraketide chain attacks the carbonyl carbon of the glycerol-derived unit, linking the two precursor fragments together.

Decarboxylation, the removal of a carboxyl group as CO₂, is a common feature in polyketide biosynthesis. masterorganicchemistry.com In the pathway to this compound, decarboxylation occurs during the chain extension steps catalyzed by the polyketide synthase. escholarship.org Each time a malonyl-CoA extender unit is added to the growing polyketide chain, a molecule of CO₂ is released. This process happens three times to form the full tetraketide precursor.

The final and defining step in the biosynthesis of this compound is the formation of its characteristic spiroketal scaffold. psu.edu After the condensation of the tetraketide and C3 units, and subsequent enzymatic modifications (such as reductions), a linear precursor containing multiple hydroxyl groups and a ketone functionality is formed. This acyclic precursor then undergoes a double intramolecular cyclization. This process, known as enzymatic acetalization or spiroketalization, involves the attack of two separate hydroxyl groups onto the same ketone carbon. nih.gov This stereoselective cyclization cascade results in the formation of the two fused rings connected at a single spiro-carbon, yielding the final this compound structure. nih.govacs.org

Comparative Biosynthetic Studies with Related Spiroacetals from Actinomycetes

This compound, isolated from Streptomyces sp. Gö TS 19, is a notable small spiroacetal from an actinomycete. researchgate.netnih.govacs.org Its biosynthesis via a mixed acetate-glycerol pathway distinguishes it from many other known spiroacetals. nih.govacs.orgacs.org Comparative analysis with other spiroacetal compounds from actinomycetes reveals diverse biosynthetic origins and enzymatic strategies for constructing the characteristic spiroacetal motif.

For instance, the biosynthesis of the complex polyketide spiroacetal, ossamycin (B1233878), in Streptomyces hygroscopicus var. ossamyceticus involves a modular polyketide synthase (PKS). nih.gov The formation of its 24-membered macrocycle is proposed to occur through programmed iteration of a specific extension module on the PKS. nih.gov The timing and enzymatic control of the stereospecific spiroacetal formation in ossamycin are subjects of ongoing investigation, with a gene product, OssO, showing similarity to uncharacterized enzymes in other spiroacetal biosynthetic pathways and potentially representing a novel spirocyclase. nih.gov

In the biosynthesis of reveromycin in Streptomyces reveromyceticus, the spiroacetal moiety is formed post-PKS modification. nih.gov This process involves the enzymatic oxidation of a hydroxyl group to a ketone by RevG, followed by a stereocontrolled spiroacetal formation catalyzed by RevJ. nih.gov Similarly, the biosynthesis of griseorhodin A, an aromatic polyketide from Streptomyces sp., involves extensive tailoring of a polyketide precursor. researchgate.netacs.org The unique epoxyspiroketal moiety crucial for its biological activity is generated by a suite of tailoring enzymes, including a significant number of oxidoreductases. researchgate.net

Another class of spiroacetals, the rubromycins, which include γ-rubromycin and heliquinomycin, are also extensively modified aromatic polyketides. acs.org The formation of their spiroketal structure is a key step in their biosynthesis and is critical for their biological activity. acs.org

These examples from other actinomycetes highlight different strategies for spiroacetal biosynthesis, primarily involving polyketide pathways with subsequent oxidative cyclizations. This contrasts with the mixed acetate-glycerol pathway identified for this compound, underscoring the metabolic diversity within actinomycetes for producing these structurally complex molecules. nih.govacs.orgacs.org

Genetic Basis for this compound Biosynthesis (if gene clusters identified)

As of the current available research, the specific biosynthetic gene cluster responsible for the production of this compound has not been explicitly identified and characterized. uni-goettingen.deamanote.com While feeding experiments with 13C-labeled precursors have successfully elucidated its origin from a mixed acetate-glycerol pathway, the genetic determinants encoding the enzymes for this pathway remain to be discovered. nih.govacs.orgacs.org

The elucidation of the this compound biosynthetic gene cluster would provide significant insights into the novel enzymatic machinery responsible for the condensation of acetate and glycerol units and the subsequent cyclization to form the spiro[4.5]acetal core. researchgate.netnih.govacs.org Identifying and characterizing the genes and the enzymes they encode would be a crucial step toward understanding the regulation of this compound production and could potentially enable the heterologous expression and engineering of the pathway to produce novel analogs. mdpi.comrsc.org The search for this gene cluster would likely involve genome sequencing of Streptomyces sp. Gö TS 19 and subsequent bioinformatic analysis to identify candidate clusters based on the predicted functions of the encoded enzymes, a common strategy in natural product biosynthesis research. frontiersin.orgfrontiersin.org

Investigations into Biological Relevance and Molecular Interactions of Okaspirodiol

Elucidation of Biological Roles within Natural Microbial Environments

Okaspirodiol was first identified as a secondary metabolite produced by the bacterial strain Streptomyces sp. Gö TS 19. acs.orgnih.govacs.org In its natural environment, the production of secondary metabolites by Streptomyces species is often linked to ecological functions such as chemical defense, signaling, or competition with other microorganisms. These compounds are typically produced during the stationary phase of growth and are not essential for the primary life processes of the organism.

While this compound has been successfully isolated, with fermentation yields reaching up to 380 mg/L, its specific biological function within its native microbial ecosystem has not yet been disclosed. acs.orgnih.gov Research has primarily focused on its chemical properties, structure elucidation, and total synthesis. acs.org The biosynthesis of this compound has been investigated through feeding experiments using 13C-labeled precursors, which revealed an unusual mixed acetate-glycerol biosynthetic pathway. nih.govrsc.orgacs.org This discovery points to a novel metabolic route for this type of spiroacetal but does not yet clarify its interactive role with other organisms in its environment. The ecological purpose of this compound, whether as an antimicrobial, a signaling molecule, or another function, remains an area for future investigation.

| Feature | Description | Source(s) |

| Producing Organism | Streptomyces sp. Gö TS 19 | acs.orgnih.govacs.org |

| Metabolite Type | Secondary Metabolite | acs.orgnih.gov |

| Biosynthetic Pathway | Mixed acetate-glycerol pathway | nih.govrsc.orgacs.org |

| Known Biological Role | Not yet determined | acs.org |

Research on Potential Molecular Targets and Mechanisms of Action at the Cellular and Subcellular Levels

The exploration of a compound's molecular targets is contingent on the observation of a confirmed biological activity. While many natural products containing spiroketal moieties exhibit potent biological activities, such as the telomerase-inhibiting properties of rubromycin or the cell growth inhibition by cephalostatins, the specific biological function of this compound itself has not been reported in the scientific literature. acs.orgresearchgate.net

Consequently, research into its potential molecular targets and its mechanism of action at a cellular or subcellular level has not been undertaken. The identification of a consistent and reproducible biological effect is the necessary first step that precedes target deconvolution studies. As of now, there are no published reports detailing the specific cellular pathways or molecular machinery that this compound may interact with or modulate.

Exploration of this compound as a Chemical Probe in Biological Systems and Pathways

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. cbcs.se The development and use of a compound as a chemical probe require a deep understanding of its biological activity, selectivity, and mechanism of action.

Given that the biological activity and molecular targets of this compound are currently unknown, it has not been explored or utilized as a chemical probe. acs.org The necessary foundational data on its bioactivity and specificity are not yet available, precluding its application for the investigation of biological systems or pathways in this capacity.

In Vitro Mechanistic Studies for Pathway Discovery

While mechanistic studies related to a specific therapeutic action have not been conducted, significant research has been performed to uncover the biosynthetic pathway of this compound. These studies provide mechanistic insights into how the molecule is constructed by its producing organism, Streptomyces sp. Gö TS 19.

Feeding experiments with 13C-labeled precursors were instrumental in elucidating its origins. These in vitro studies established that this compound is derived from a rare mixed acetate-glycerol biosynthetic pathway. nih.govrsc.orgacs.org This finding distinguishes it from many other polyketides and is a significant discovery in the context of natural product biosynthesis. The investigation confirmed its origin from a cryptic ketotetrol and ruled out other potential pathways, such as one based on sedoheptulose. acs.org This research provides a clear, albeit biosynthetic, example of pathway discovery related to this compound.

Structure-Activity Relationship (SAR) Studies for Understanding Biological Mechanisms (at a research level)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. oncodesign-services.comcollaborativedrug.com Such studies typically involve synthesizing and testing a series of analogues to identify key structural features responsible for a desired effect. Since the biological activity of this compound remains undisclosed, formal SAR studies to optimize potency or understand its mechanism of action have not been performed.

However, research into the chemical properties of this compound has revealed important structural information that would be foundational for any future SAR investigations. It has been demonstrated that this compound readily isomerizes under mild acidic conditions to yield a mixture of three additional isomers. acs.orgmdpi.comnih.gov The study of this equilibrium provides insights into the relationship between the compound's structure and its chemical stability.

This compound (designated as compound 1 in some literature) is not the most thermodynamically stable isomer. acs.orgnih.gov After 48 hours in deuterated chloroform, an equilibrium is reached, forming a mixture of four isomers. The stability of these isomers is influenced by several structural factors, including the anomeric effect and intramolecular hydrogen bonding. mdpi.comnih.gov

| Isomer | Relative Ratio at Equilibrium | Key Structural Features Affecting Stability | Source(s) |

| This compound | 29% | Less stable cis relationship of C-3/C-4 substituents; stabilized by a hydrogen bond between the C-4 hydroxyl and O-6. | nih.govnih.gov |

| Isomer 1a | 47% | Thermodynamically most favored isomer; benefits from two anomeric effects and a stabilizing hydrogen bond. | mdpi.comnih.gov |

| Isomer 1b | 5% | Less stable due to (R)-configuration at C-5, resulting in a less favorable anomeric effect. | mdpi.comnih.gov |

| Isomer 1c | 19% | Also possesses the less stable (R)-configuration at C-5. | mdpi.comnih.gov |

This detailed characterization of this compound's isomerization and the structural determinants of its stability represents a preliminary, chemistry-focused form of SAR that is essential for any future work aimed at understanding its biological mechanisms.

Future Directions and Advanced Research Perspectives for Okaspirodiol

Development of Novel Asymmetric Synthetic Methodologies for Okaspirodiol and its Analogs

The total synthesis of this compound has been successfully achieved, providing a foundational blueprint for its chemical construction. Key reactions in this synthesis include Sharpless asymmetric epoxidation, the Gilman reaction, Wittig and Horner-Wadsworth-Emmons olefinations, and an acid-catalyzed spiroketalization. While effective, this initial route highlights the opportunity for the development of more efficient and versatile asymmetric synthetic strategies.

Future research will likely focus on methodologies that can deliver this compound and a diverse range of its analogs with high stereocontrol and fewer synthetic steps. Innovations in transition metal catalysis, particularly for spiroketal formation, could provide more direct routes to the core structure. Furthermore, the exploration of organocatalysis could offer alternative pathways for constructing the chiral centers present in the molecule.

A significant area of future work will be the synthesis of this compound analogs. By modifying the substituents on the spiroacetal core, chemists can create a library of related compounds. The development of modular synthetic routes, where different fragments can be combined to produce a variety of analogs, will be crucial. These efforts will not only challenge and advance the field of synthetic organic chemistry but also provide the necessary compounds for probing the biological activities of this molecular scaffold.

Table 1: Key Reactions in the Established Total Synthesis of this compound

| Reaction Type | Purpose in Synthesis |

| Sharpless Asymmetric Epoxidation | Introduction of a key chiral center. |

| Gilman Reaction | Carbon-carbon bond formation. |

| Wittig/HWE Olefination | Formation of carbon-carbon double bonds. |

| Acid-Catalyzed Spiroketalization | Formation of the final spiro[4.5]acetal core. |

In-depth Elucidation of Biosynthetic Gene Clusters and Enzyme Functions

Feeding studies with 13C-labeled precursors have revealed that this compound is synthesized via a rare mixed biosynthetic pathway involving both acetate (B1210297) and glycerol (B35011). This finding strongly suggests that a polyketide synthase (PKS) is at the heart of its biosynthesis. Microbial secondary metabolites, particularly polyketides, are encoded by biosynthetic gene clusters (BGCs), which contain all the necessary genes for producing the final molecule, including the core synthases, tailoring enzymes, and regulatory proteins.

A critical future direction is the identification and characterization of the specific this compound BGC in Streptomyces sp. Gö TS 19. Modern genome mining techniques, utilizing bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell), can be employed to scan the organism's genome for putative PKS gene clusters. Once candidate clusters are identified, gene inactivation experiments (knockouts) can be performed to confirm which cluster is responsible for this compound production.

Following the identification of the BGC, the functions of the individual enzymes can be elucidated. This involves heterologous expression of the genes and in vitro biochemical assays to determine the specific role of each protein—from the core PKS that assembles the polyketide chain to the tailoring enzymes (e.g., oxidoreductases, transferases) that modify the intermediate to yield the final this compound structure. Understanding these enzymatic functions could enable the future chemo-enzymatic synthesis of this compound and its analogs. nih.gov

Computational Chemistry Approaches for Understanding this compound's Structure and Reactivity

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis and X-ray crystallography. It was observed that under mildly acidic conditions, this compound equilibrates to form three additional isomers. Notably, the naturally produced form is not the most thermodynamically stable isomer, suggesting that its specific conformation is stabilized by factors such as intramolecular hydrogen bonds.

Computational chemistry offers powerful tools to further investigate these structural nuances. Density Functional Theory (DFT) calculations can be used to determine the relative energies and stabilities of the different this compound isomers, providing insight into why the naturally occurring isomer is formed despite not being the thermodynamic minimum. These calculations have been performed to determine the total energies and Cartesian coordinates for this compound and its isomers, confirming the feasibility of this approach. nih.gov

Future computational studies could involve:

Molecular Dynamics (MD) Simulations: To understand the conformational flexibility of the spiroketal ring system and the dynamics of the intramolecular hydrogen bonds in different solvent environments.

Reactivity Modeling: To predict the most reactive sites on the molecule, guiding efforts in chemical derivatization.

Spectra Prediction: To calculate theoretical NMR and vibrational spectra to further validate experimental data and assist in the structural elucidation of new synthetic analogs.

Table 2: Isomer Stability and Key Structural Features of this compound

| Feature | Description |

| Isomers | Equilibrates into three additional isomers under acidic conditions. |

| Stability | The natural isomer is not the most thermodynamically stable. |

| Stabilizing Factor | Intramolecular hydrogen bonding plays a crucial role in stabilizing the natural conformation. nih.gov |

Advanced Chemical Biology Applications Utilizing this compound as a Research Tool

To date, the biological activity and potential cellular targets of this compound have not been extensively investigated. Its unique structure makes it an interesting candidate for use as a chemical probe to study biological systems. Chemical biology utilizes small molecules to interrogate and manipulate biological processes, and this compound could be developed into such a tool.

A primary future goal would be to synthesize this compound-based probes. This could involve attaching reporter tags, such as fluorescent dyes or biotin, to the this compound scaffold through a linker. These probes could then be used in cellular imaging studies to determine their subcellular localization or in affinity purification-mass spectrometry experiments to identify potential protein binding partners.

Before its application as a tool, a thorough screening of this compound's biological activity is necessary. Testing its effects across a range of cell-based assays (e.g., cancer cell proliferation, anti-inflammatory, antimicrobial) would provide a starting point for understanding its potential pharmacological relevance. mdpi.commdpi.com Identifying a specific biological effect is the first step toward using this compound as a tool to dissect the underlying biological pathway.

Potential for Derivatization in Drug Discovery Research

The development of new lead compounds is a cornerstone of drug discovery. Natural products often provide novel chemical scaffolds that can be optimized through medicinal chemistry to create potent and selective drugs. While the synthesis of a p-bromobenzoyl derivative of this compound has been reported for the purpose of X-ray analysis, a systematic derivatization campaign to explore its therapeutic potential has not yet been undertaken.

Future research should focus on creating a library of this compound derivatives to conduct structure-activity relationship (SAR) studies. frontiersin.org This involves making targeted chemical modifications at various positions on the molecule and evaluating how these changes affect a specific biological activity. Key areas for modification could include:

The hydroxyl groups, which can be esterified or etherified.

The methyl group, which can be altered in size or replaced with other functional groups.

The core spiroketal structure itself, through the synthesis of analogs with different ring sizes or heteroatoms.

The goal of these SAR studies would be to identify derivatives with improved potency, selectivity, or pharmacokinetic properties compared to the parent natural product. nih.govfrontiersin.org This process is fundamental for identifying a promising lead compound that could serve as a starting point for a more extensive drug development program.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Okaspirodiol’s biochemical mechanisms?

- Methodological Answer : Begin with a literature review to identify gaps in understanding its molecular targets or metabolic pathways. Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the question. For example:

- Population: Specific cell lines or in vivo models relevant to this compound’s activity.

- Intervention: Dosage ranges or delivery methods under investigation.

- Comparison: Control groups or baseline activity levels.

- Outcome: Quantitative biomarkers (e.g., enzyme inhibition, gene expression changes).

Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize practical and impactful questions .

Q. What methodologies are standard for initial pharmacological profiling of this compound?

- Methodological Answer : Start with in vitro assays (e.g., receptor binding, enzyme inhibition) using validated protocols. For reproducibility:

- Use reference compounds as positive/negative controls.

- Document solvent systems, incubation times, and equipment calibration.

- Follow guidelines from journals like the Beilstein Journal of Organic Chemistry for reporting synthetic pathways and purity verification .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported efficacy across studies?

- Methodological Answer : Conduct a systematic comparison of variables such as:

- Experimental conditions : Temperature, pH, or cell culture media differences.

- Data normalization methods : Baseline adjustments or internal controls.

- Statistical power : Increase sample sizes or use meta-analysis to reconcile disparities.

Apply triangulation by combining quantitative assays (e.g., HPLC, mass spectrometry) with qualitative observations (e.g., morphological changes in cell lines) .

Q. What advanced techniques validate this compound’s target engagement in complex biological systems?

- Methodological Answer : Use multi-omics approaches :

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein interaction changes.

- Metabolomics : LC-MS/MS to track metabolic flux alterations.

- Transcriptomics : RNA-seq to identify differentially expressed genes.

Cross-validate findings with computational docking studies to predict binding affinities .

Data Management and Analysis

Q. How can researchers ensure robust data curation for long-term this compound studies?

- Methodological Answer :

- Structured repositories : Use platforms like Zenodo or institutional databases with FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Metadata standardization : Include experimental parameters (e.g., batch numbers, instrument settings) and ethical compliance documentation.

- Version control : Track dataset iterations using tools like Git or Dataverse .

Conflict Resolution and Peer Review

Q. What strategies address peer reviewer concerns about this compound’s mechanism-of-action claims?

- Methodological Answer :

- Pre-emptive validation : Include orthogonal assays (e.g., CRISPR knockdown of suspected targets) to confirm causality.

- Transparency : Share raw data and analysis pipelines as supplementary materials.

- Limitations section : Explicitly discuss confounding variables (e.g., off-target effects) and propose follow-up studies .

Comparative Table: Methodologies for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.